molecular formula C15H15N5 B6446856 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline CAS No. 2549017-58-3

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline

Cat. No. B6446856
CAS RN: 2549017-58-3
M. Wt: 265.31 g/mol
InChI Key: GNJSHZPMZTWTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . For example, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .


Molecular Structure Analysis

The title compound, C7H8N2O4, is a zwitterion, [formal name = (S)-3-carb-oxy-2- (imidazol-3-ium-1-yl)propano-ate], in which the deprotonated negatively charged carboxylate end shows almost identical C-O bond distances [1.248 (4) and 1.251 (4) Å] due to resonance . The molecules are involved in intermolecular O-H⋯O and N-H⋯O hydrogen bonds, which define a tightly bound three-dimensional structure .


Chemical Reactions Analysis

(1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline has been studied for a variety of scientific research applications. It has been studied for its potential use in drug delivery systems, as it has been found to be capable of binding to a variety of different molecules. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to be capable of inhibiting the growth of certain cancer cells. Finally, this compound has also been studied for its potential use in the development of new antibiotics, as it has been found to be capable of inhibiting the growth of certain bacteria.

Mechanism of Action

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline has been found to act on a variety of different molecules, including proteins, nucleic acids, and lipids. It has been found to act as an inhibitor of certain enzymes, such as phosphatases, kinases, and proteases. Additionally, this compound has been found to act as an agonist of certain receptors, such as the G-protein coupled receptor (GPCR).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as certain bacteria. Additionally, it has been found to reduce inflammation, as well as reduce the levels of certain hormones, such as cortisol. Finally, this compound has also been found to have an antioxidant effect, as well as a neuroprotective effect.

Advantages and Limitations for Lab Experiments

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline has a number of advantages for laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize. Additionally, it has a wide range of potential applications, making it a versatile compound for laboratory experiments. However, this compound also has some limitations for laboratory experiments. It is a relatively expensive compound, and its effects can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for research on 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline. One potential direction is to further explore its potential use in drug delivery systems, as well as its potential use in the development of new antibiotics. Additionally, further research could be done to explore its potential use in cancer research, as well as its potential use in the development of new treatments for neurological disorders. Finally, further research could be done to explore its potential use as a therapeutic agent, as well as its potential use in the development of new therapeutic agents.

Synthesis Methods

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is synthesized through a multi-step process. The first step involves the reaction of 1H-imidazole-1-ylmethyl azetidine-1-yl with 2-chloroquinoxaline in the presence of a base, such as sodium carbonate. This reaction results in the formation of the desired this compound product. The second step involves the purification of the this compound product, which is typically done through column chromatography.

Safety and Hazards

While specific safety and hazards data for “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline” is not available, it’s important to note that safety precautions should always be taken while handling chemical substances. For example, 1-[2-(1H-imidazol-1-yl)phenyl]methanamine has hazard statements H315 - H318 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-2-4-14-13(3-1)17-7-15(18-14)20-9-12(10-20)8-19-6-5-16-11-19/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJSHZPMZTWTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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